molecular formula C9H10INO3 B1359747 Methyl 2-ethoxy-5-iodonicotinate CAS No. 335078-24-5

Methyl 2-ethoxy-5-iodonicotinate

Cat. No.: B1359747
CAS No.: 335078-24-5
M. Wt: 307.08 g/mol
InChI Key: LFIIUSJEURRBCB-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-5-iodonicotinate is an organic compound with the molecular formula C9H10INO3 and a molecular weight of 307.09 g/mol It is a derivative of nicotinic acid, featuring an iodine atom at the 5-position, an ethoxy group at the 2-position, and a methyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethoxy-5-iodonicotinate can be synthesized through a multi-step process involving the iodination of nicotinic acid derivatives. One common method involves the ethylation of 2-hydroxy-5-iodonicotinic acid followed by esterification with methanol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-5-iodonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted nicotinic acid derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of methyl 2-ethoxy-5-iodonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target proteins, thereby affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-ethoxy-5-bromonicotinate
  • Methyl 2-ethoxy-5-chloronicotinate
  • Methyl 2-ethoxy-5-fluoronicotinate

Uniqueness

Methyl 2-ethoxy-5-iodonicotinate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

IUPAC Name

methyl 2-ethoxy-5-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO3/c1-3-14-8-7(9(12)13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIIUSJEURRBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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